molecular formula C9H16O3 B13329698 2-(1-Hydroxycyclopentyl)-2-methylpropanoic acid

2-(1-Hydroxycyclopentyl)-2-methylpropanoic acid

Cat. No.: B13329698
M. Wt: 172.22 g/mol
InChI Key: KOOAKFWCAHOBNP-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclopentyl)-2-methylpropanoic acid is a chemical compound with the CAS Registry Number 67138-35-6 . It has a molecular formula of C 9 H 16 O 3 and a molecular weight of 172.22 g/mol . The compound's structure features a cyclopentane ring substituted with a hydroxy group and a carboxylic acid branch with a methyl group, as represented by the SMILES notation CC(C)(C1(O)CCCC1)C(O)=O . This structure classifies it as a cyclopentane derivative and a hydroxy carboxylic acid, a class of compounds often explored in various scientific fields. Compounds with similar backbones, such as other hydroxy carboxylic acids, are known to be intermediates in metabolic pathways or serve as key building blocks in synthetic organic chemistry for the development of more complex molecules, including potential pharmacologically active agents . As a specialized organic acid, it may be of interest for research in medicinal chemistry, organic synthesis methodology, or as a precursor for fine chemicals. This product is strictly For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-(1-hydroxycyclopentyl)-2-methylpropanoic acid

InChI

InChI=1S/C9H16O3/c1-8(2,7(10)11)9(12)5-3-4-6-9/h12H,3-6H2,1-2H3,(H,10,11)

InChI Key

KOOAKFWCAHOBNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)C1(CCCC1)O

Origin of Product

United States

Preparation Methods

Key Steps :

  • Formation of 2-Aminocyclopentanol :

    • Cyclopentene oxide undergoes microwave-assisted ring-opening with aqueous ammonium hydroxide at 85°C to yield 2-aminocyclopentanol (76% yield).
    • Reaction Conditions :
      • Solvent: Water
      • Temperature: 85°C
      • Time: 1 hour
  • Amide Coupling :

    • 2-Aminocyclopentanol reacts with activated esters (e.g., pent-4-ynoic acid NHS ester) in DMF with triethylamine (TEA) as a base.
    • Typical Conditions :
      • Solvent: DMF
      • Base: TEA (2 equivalents)
      • Yield: 91%
  • Hydrolysis to Carboxylic Acid :

    • The amide intermediate undergoes acidic or basic hydrolysis. For example, treatment with 6M HCl under reflux converts the amide to 2-(1-hydroxycyclopentyl)-2-methylpropanoic acid.
    • Optimized Parameters :
      • Acid: 6M HCl
      • Temperature: 100°C (reflux)
      • Time: 12–24 hours

Oxidative Functionalization

An alternative route involves oxidation of alcohol intermediates. For instance, Jones reagent (CrO₃/H₂SO₄) oxidizes secondary alcohols to ketones, though this method requires precise control to avoid over-oxidation.

Example Protocol :

  • Substrate : N-(2-hydroxycyclopentyl)pent-4-ynamide
  • Oxidizing Agent : Jones reagent (CrO₃ in H₂SO₄)
  • Conditions :
    • Solvent: THF
    • Temperature: 0–25°C
    • Yield: 43% (for analogous ketone derivatives)

Comparative Analysis of Methods

Method Advantages Limitations Yield
Amide Hydrolysis High selectivity; scalable Requires harsh acid/base conditions ~80%
Oxidative Functionalization Direct conversion from alcohols Risk of over-oxidation; lower yields 43–60%

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency.
  • Temperature Control : Microwave-assisted reactions reduce time and improve reproducibility.
  • Purification : Column chromatography (EtOAc/Hexane) or distillation under reduced pressure ensures high purity (>98%).

Industrial-Scale Considerations

  • Cost-Efficiency : Bulk synthesis favors amide hydrolysis due to lower reagent costs and streamlined steps.
  • Safety : Aqueous workup minimizes halogenated solvent use, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclopentyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

2-(1-Hydroxycyclopentyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclopentyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Yield (if available) Notable Properties/Applications
2-(1-Hydroxycyclopentyl)-2-methylpropanoic acid C9H16O3 ~172.23 Cyclopentyl-OH, α-methylpropanoic acid N/A Potential intermediate for pharmaceuticals
2-(3-Hydroxycyclohexyl)-2-methylpropanoic acid C10H18O3 186.25 Cyclohexyl-OH, α-methylpropanoic acid N/A Increased lipophilicity vs. cyclopentyl analog
2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid (1-Hydroxyibuprofen) C13H18O3 222.28 Phenyl, β-hydroxy-2-methylpropyl N/A Metabolite of ibuprofen; CAS 53949-53-4
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid C14H16O3 244.28 Cyclopropanecarbonyl, phenyl N/A High steric demand; pharmaceutical intermediate
2-(4-t-Butyl-2-nitrosophenyl)-2-methylpropanoic acid C14H19NO3 265.31 Nitroso group, t-butyl N/A Undergoes radical addition reactions

Physicochemical Properties

  • Lipophilicity : Cyclohexyl derivatives (e.g., C10H18O3) are more lipophilic than cyclopentyl analogs due to the larger hydrocarbon ring .
  • Acidity: The α-methyl branch in propanoic acid derivatives reduces acidity compared to unsubstituted propanoic acids.
  • Stability : Nitroso-containing analogs () are prone to radical reactions, while hydroxy-substituted compounds (e.g., 1-Hydroxyibuprofen) show greater stability under physiological conditions .

Biological Activity

2-(1-Hydroxycyclopentyl)-2-methylpropanoic acid, often referred to as an important organic compound in medicinal chemistry, has garnered interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data tables and case studies.

  • Molecular Formula : C10H16O3
  • Molecular Weight : 184.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to modulate enzyme activity and influence cellular signaling pathways, which can lead to therapeutic effects in different conditions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers in vitro. In a controlled study, treatment with this compound resulted in a significant decrease in the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α15050
IL-620070

This suggests that the compound may have potential applications in treating inflammatory diseases .

Anticancer Properties

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For instance, treatment of A549 lung cancer cells with the compound resulted in a dose-dependent increase in apoptotic cells.

Concentration (µM) % Apoptosis
1015
2530
5055

These findings highlight the compound's potential as an anticancer agent and warrant further investigation into its mechanisms and efficacy .

Case Studies

A notable case study involved the use of this compound in a mouse model of cancer. Mice treated with varying doses of this compound showed a significant reduction in tumor size compared to control groups. The study concluded that the compound could potentially be developed into a therapeutic agent for cancer treatment.

Q & A

Q. How can researchers investigate the compound’s mechanism of action in cellular models?

  • Methodological Answer :
  • Pathway Analysis :

Gene Expression : RNA-seq after treatment (10 µM, 24 hrs) to identify dysregulated pathways.

Protein Interaction : Pull-down assays with biotinylated probes and streptavidin beads.

  • Knockout Models : CRISPR-Cas9 knockout of putative targets (e.g., PPAR-γ) to assess activity loss .

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